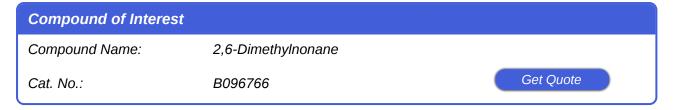


FTIR spectroscopy of saturated aliphatic hydrocarbons

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An In-Depth Technical Guide to the FTIR Spectroscopy of Saturated Aliphatic Hydrocarbons

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely-used analytical technique for the identification and characterization of organic molecules.[1][2] It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3][4] The resulting FTIR spectrum is a unique molecular "fingerprint," plotting absorbance or transmittance against wavenumber (cm⁻¹), which provides valuable information about the functional groups present.[3][5][6]

For saturated aliphatic hydrocarbons (alkanes), which contain only C-C and C-H single bonds, the FTIR spectra are relatively simple compared to molecules with multiple functional groups. [7][8][9] The primary absorptions arise from the various stretching and bending vibrations of the methyl (–CH₃) and methylene (–CH₂) groups that form the backbone of these molecules.[9][10] While C-C bond vibrations also occur, they are often weak and appear in the complex "fingerprint region" of the spectrum, making them less useful for routine identification.[8][9] This guide provides a detailed overview of the characteristic vibrational modes of alkanes, experimental protocols for their analysis, and a summary of key quantitative data.

Core Principles: Vibrational Modes of Alkanes



The infrared spectrum of a saturated hydrocarbon is dominated by two main regions: the C-H stretching region (3000–2850 cm⁻¹) and the C-H bending region (1470–1350 cm⁻¹).[9][11][12]

C-H Stretching Vibrations

Nearly all organic compounds contain sp³ hybridized carbon-hydrogen bonds, leading to strong absorption bands in the 3000–2850 cm⁻¹ range.[5][7][11][13] Distinctions can be made between the methyl (CH₃) and methylene (CH₂) groups based on the number and exact position of these peaks.

- Methyl (–CH₃) Groups: Typically show two distinct stretching bands:
 - Asymmetric Stretching: Occurs at a higher frequency, around 2960 cm⁻¹.[10]
 - Symmetric Stretching: Appears at a lower frequency, near 2870 cm⁻¹.[10]
- Methylene (–CH₂) Groups: Also exhibit two stretching vibrations:
 - Asymmetric Stretching: Found around 2925 cm⁻¹.[10]
 - Symmetric Stretching: Located near 2850 cm⁻¹.[10][13]

The intensity of these C-H stretching bands is generally strong, making them a prominent feature in the spectra of most organic molecules.[11]

C-H Bending Vibrations (Deformations)

The bending vibrations of C-H bonds require less energy than stretching and thus appear at lower wavenumbers, primarily in the 1500-700 cm⁻¹ region.

- Methyl (–CH₃) Bending:
 - Asymmetric Bending (or Deformation): Produces a band around 1450 cm⁻¹.[14]
 - Symmetric Bending (or "Umbrella" Mode): Gives rise to a characteristic, sharp band of medium intensity near 1375 cm⁻¹.[10][13][14] The presence of this peak is a very reliable indicator of a methyl group.[10] A doublet in this region (around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹) can indicate a gem-dimethyl (isopropyl) group.[14][15]



- Methylene (-CH2) Bending:
 - Scissoring (or Bending): This vibration results in a characteristic absorption around 1465 cm⁻¹.[9][11][13] It often overlaps with the asymmetric methyl bending band.[10]
 - Rocking: For long-chain alkanes (with four or more adjacent methylene groups), a
 distinctive rocking vibration appears as a medium-to-strong band in the 725–720 cm⁻¹
 range.[8][9][11][12]
 - Wagging and Twisting: These vibrations produce weak bands that are generally less useful for structural determination and fall within the complex fingerprint region.[10]

The logical relationship between the structural components of an alkane and their primary IR absorptions is illustrated below.

Caption: Relationship between alkane structural groups and their characteristic FTIR absorption regions.

Data Presentation: Characteristic Absorption Frequencies

The following tables summarize the key vibrational frequencies for saturated aliphatic hydrocarbons.

Table 1: C-H Stretching Vibrations of Alkanes



Vibrational Mode	Functional Group	Frequency Range (cm ⁻¹)	Intensity
Asymmetric C-H Stretch	Methyl (–CH₃)	2970–2950	Strong
Symmetric C-H Stretch	Methyl (–CH₃)	2880–2860	Strong
Asymmetric C-H Stretch	Methylene (–CH ₂)	2935–2915	Strong
Symmetric C-H Stretch	Methylene (–CH ₂)	2865–2845	Strong

Data sourced from multiple references.[10][13][15]

Table 2: C-H Bending (Deformation) Vibrations of Alkanes

Vibrational Mode	Functional Group	Frequency Range (cm ⁻¹)	Intensity
Asymmetric Bend	Methyl (–CH₃)	1470–1430	Medium
Symmetric Bend ("Umbrella")	Methyl (–CH₃)	1380–1370	Medium, Sharp
Scissoring	Methylene (–CH2)	1485–1445	Medium
Rocking (n ≥ 4)	Methylene (–CH2)	725–720	Medium

Data sourced from multiple references.[9][11][12][15]

Experimental Protocols

Obtaining a high-quality FTIR spectrum depends critically on proper sample preparation and instrument setup.[16]

Sample Preparation



The choice of preparation method depends on the physical state of the hydrocarbon sample.[1] [17]

Liquid Samples:

- Neat Liquid (Transmission): This is the simplest method for pure, non-viscous liquids. A
 thin film of the sample is placed between two IR-transparent salt plates (e.g., KBr or
 NaCl).[16][18] The plates are pressed together to create a film of suitable thickness and
 placed in the spectrometer's sample holder.[18]
- Attenuated Total Reflectance (ATR): ATR has become a preferred method for many liquid and solid samples due to its minimal sample preparation.[17] A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[1][16] The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a small distance into the sample, generating the absorption spectrum.[17][19] This is particularly useful for viscous liquids like oils.[16][20]
- Solution: The sample can be dissolved in an IR-transparent solvent (e.g., cyclohexane).
 The solution is then placed in a liquid transmission cell of a known pathlength.[20] A spectrum of the pure solvent must be collected as a background and subtracted from the sample spectrum.[18]
- Solid Samples (e.g., Waxes, Polymers):
 - KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg).[1] The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the sample holder for analysis.[1]
 [17]
 - Nujol Mull: The solid sample is ground to a fine powder and mixed with a few drops of Nujol (a mineral oil, which is a mixture of long-chain alkanes) to form a paste.[17] The paste is then spread between two salt plates.[18] It is crucial to remember that Nujol itself will show strong C-H stretching and bending bands, which will be present in the final spectrum.[18]

Instrumentation and Data Acquisition



A standard FTIR analysis involves the following steps:[2]

- Instrument Setup: The spectrometer is set to the desired spectral range, typically 4000 to 400 cm⁻¹ for mid-IR analysis of organic compounds.[6][16]
- Background Spectrum: A background spectrum is collected without the sample in the beam path (or with a blank, such as pure solvent or an empty KBr pellet). This measures the instrument's response and the ambient atmosphere (e.g., CO₂, H₂O), which can then be subtracted from the sample spectrum.
- Sample Measurement: The prepared sample is placed in the instrument's sample compartment.[16]
- Data Acquisition: The instrument directs the IR beam through the sample, and the resulting
 interferogram is detected. Multiple scans are typically co-added and averaged to improve the
 signal-to-noise ratio.[16] The instrument's software then performs a Fourier transform on the
 interferogram to generate the final spectrum of absorbance or transmittance versus
 wavenumber.[2]

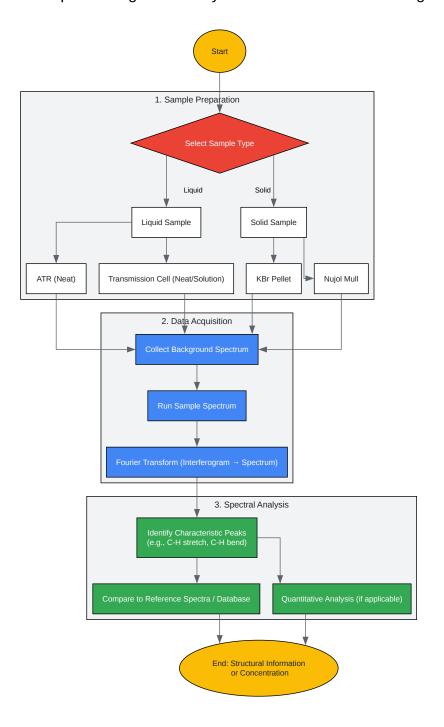
Quantitative Analysis Protocol Example: ASTM D7678

FTIR is also used for quantitative analysis, such as determining the total petroleum hydrocarbon (TPH) content in water samples. The ASTM D7678 method provides a standardized protocol for this purpose.[21]

- Extraction: A known volume of a water sample (e.g., 900 mL) is extracted with a smaller, known volume of an IR-transparent solvent that is immiscible with water, such as cyclohexane.[22] Cyclohexane is chosen because it lacks methyl groups and therefore does not absorb in the region used for quantification.[22]
- Measurement: The cyclohexane extract, now containing the hydrocarbons, is analyzed via transmission FTIR in a cell with a defined pathlength (e.g., 1.0 mm).[21]
- Quantification: The analysis focuses on the absorbance of the methyl (CH₃) group in the 1370–1380 cm⁻¹ region.[21][22] The concentration of hydrocarbons is determined by comparing the sample's absorbance to a pre-established calibration curve created using standards of known hydrocarbon concentrations.[22]



The general workflow for performing FTIR analysis is summarized in the diagram below.



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Caption: A generalized experimental workflow for the FTIR analysis of hydrocarbon samples.



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